molecular formula C22H28N2O2 B11612249 2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole

Cat. No.: B11612249
M. Wt: 352.5 g/mol
InChI Key: JOMBDKGNPFZLRG-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or formamide, under acidic conditions.

    Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced through a nucleophilic substitution reaction, where a tert-butylphenol derivative reacts with a suitable leaving group, such as a halide or tosylate, in the presence of a base.

    Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be attached through an alkylation reaction, where an ethoxyethyl halide reacts with the benzodiazole intermediate in the presence of a base.

Industrial Production Methods

Industrial production of 2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-1,3-benzodiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, tosylates, and other leaving groups in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and interactions, particularly those involving benzodiazole derivatives.

    Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various biological receptors and enzymes, potentially modulating their activity. The tert-butylphenoxy and ethoxyethyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole: Similar structure but lacks the ethoxyethyl group.

    2-[(4-tert-butylphenoxy)methyl]-1H-1,3-benzothiazole: Similar structure but contains a sulfur atom in the diazole ring.

    2-[(4-tert-butylphenoxy)methyl]-1H-1,3-benzoxazole: Similar structure but contains an oxygen atom in the diazole ring.

Uniqueness

2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)-1H-1,3-benzodiazole is unique due to the presence of both the tert-butylphenoxy and ethoxyethyl groups, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. These groups can influence the compound’s solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole

InChI

InChI=1S/C22H28N2O2/c1-5-25-15-14-24-20-9-7-6-8-19(20)23-21(24)16-26-18-12-10-17(11-13-18)22(2,3)4/h6-13H,5,14-16H2,1-4H3

InChI Key

JOMBDKGNPFZLRG-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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